3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide
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Overview
Description
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide is an organic compound that features a unique structure combining a phenyl group, a propanamide moiety, and a propargylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide typically involves the reaction of propargylamine with a suitable phenylpropanamide derivative. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of click chemistry . This reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the propargylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Propargylamine derivatives: Compounds like pargyline and rasagiline, which are used in the treatment of neurodegenerative diseases.
Phenylpropanamide derivatives: Compounds with similar structural features but different functional groups, such as N-benzylprop-2-yn-1-amine.
Uniqueness
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide is unique due to its combination of a propargylamine moiety with a phenylpropanamide structure. This unique combination imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-9-15(2)12(10-13(14)16)11-7-5-4-6-8-11/h1,4-8,12H,9-10H2,2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYROYAHXRIVTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(CC(=O)N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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